Mercury(II) Trifluoroacetate: A Comprehensive Technical Guide for Researchers
Mercury(II) Trifluoroacetate: A Comprehensive Technical Guide for Researchers
An in-depth overview of the chemical properties, synthetic applications, and safety considerations of mercury(II) trifluoroacetate for professionals in research, discovery, and drug development.
Mercury(II) trifluoroacetate, with the chemical formula Hg(CF₃COO)₂, is a powerful and highly reactive mercuric salt. Its utility in organic synthesis, primarily as a reagent for oxymercuration and intramolecular cyclization reactions, makes it a valuable tool for the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoroacetate groups enhances the electrophilicity of the mercury(II) center, often leading to higher yields and greater selectivity compared to other mercuric salts like mercury(II) acetate.[1] This guide provides a detailed examination of its chemical properties, experimental protocols for its key applications, and essential safety information.
Core Chemical and Physical Properties
Mercury(II) trifluoroacetate is a white to light yellow crystalline solid.[2] It is sensitive to moisture and should be handled accordingly.[3] Key physical and chemical data are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties of Mercury(II) Trifluoroacetate
| Property | Value | Reference(s) |
| Chemical Formula | C₄F₆HgO₄ | [4] |
| Molecular Weight | 426.62 g/mol | [5][6] |
| CAS Number | 13257-51-7 | [2][5] |
| Appearance | White to light yellow crystalline powder, crystals, or chunks | [2][7] |
| Melting Point | 171-173 °C (decomposes) | [2][5] |
| Boiling Point | Not available | [2][7] |
| Density | Not available | [7] |
Table 2: Solubility Profile of Mercury(II) Trifluoroacetate
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [3][8] |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Dimethoxyethane (DME) | Soluble | [3] |
| Dioxane | Soluble | [3] |
| Hexane | Insoluble | [3] |
Synthesis of Mercury(II) Trifluoroacetate
Mercury(II) trifluoroacetate can be prepared by the reaction of mercury(II) oxide with trifluoroacetic acid.
Experimental Protocol: Synthesis of Mercury(II) Trifluoroacetate
Materials:
-
Mercury(II) oxide (HgO)
-
Trifluoroacetic acid (CF₃COOH)
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of mercury(II) oxide to trifluoroacetic acid. The reaction is exothermic.
-
Once the initial reaction subsides, gently heat the mixture if necessary to ensure complete dissolution of the mercury(II) oxide.
-
Allow the solution to cool, which may induce crystallization.
-
The product can be purified by recrystallization from a mixture of trifluoroacetic anhydride and trifluoroacetic acid.[3]
Applications in Organic Synthesis
Mercury(II) trifluoroacetate is a key reagent in two major classes of reactions: oxymercuration-demercuration for the hydration of alkenes and intramolecular cyclization reactions to form heterocyclic compounds.
Oxymercuration-Demercuration of Alkenes
The oxymercuration-demercuration of alkenes is a two-step process that results in the Markovnikov addition of water across a double bond, yielding an alcohol.[9] This method is advantageous as it avoids the carbocation rearrangements that can occur under acidic hydration conditions.[10]
This protocol is adapted from the established procedure for mercury(II) acetate, with the expectation of a faster reaction rate with the more electrophilic mercury(II) trifluoroacetate.
Step 1: Oxymercuration
Materials:
-
Mercury(II) trifluoroacetate (Hg(CF₃COO)₂)
-
1-Hexene
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve mercury(II) trifluoroacetate (1.0 eq) in a 1:1 mixture of anhydrous THF and deionized water.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 1-hexene (1.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
Step 2: Demercuration
Materials:
-
3 M Sodium hydroxide (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
Procedure:
-
To the reaction mixture from the oxymercuration step, add a 3 M aqueous solution of sodium hydroxide.
-
Slowly add a 0.5 M solution of sodium borohydride in 3 M sodium hydroxide. This reaction is exothermic and may produce hydrogen gas.
-
Continue stirring for 2-3 hours at room temperature. The formation of a black precipitate of elemental mercury indicates the progress of the reaction.
-
Upon completion, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude 2-hexanol can be purified by distillation.
Caption: Experimental workflow for the oxymercuration-demercuration of an alkene.
Caption: Formation of the mercurinium ion and subsequent nucleophilic attack.
Intramolecular Cyclization Reactions
Mercury(II) trifluoroacetate is an effective reagent for promoting the intramolecular cyclization of unsaturated alcohols, amines, and other nucleophiles to form various heterocyclic compounds.[11] The high electrophilicity of the mercury center facilitates the attack of the double or triple bond, which is then trapped by the internal nucleophile.
This is a representative protocol constructed from examples in the literature for the cyclization of an unsaturated alcohol.
Materials:
-
Pent-4-en-1-ol
-
Mercury(II) trifluoroacetate (Hg(CF₃COO)₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bromide (NaBr), saturated aqueous solution
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pent-4-en-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Add mercury(II) trifluoroacetate (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, add a saturated aqueous solution of sodium bromide to the reaction mixture and stir vigorously for 1 hour. This converts the organomercurial trifluoroacetate to the more stable bromide.
-
Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude organomercurial bromide can be purified by column chromatography if necessary.
-
For demercuration, dissolve the purified organomercurial bromide in a 1:1 mixture of THF and water.
-
Add a 3 M aqueous solution of sodium hydroxide.
-
Slowly add a solution of sodium borohydride in 3 M sodium hydroxide.
-
Stir for 2-3 hours at room temperature.
-
Work up the reaction as described in the oxymercuration-demercuration protocol to isolate the 2-methyltetrahydrofuran.
References
- 1. トリフルオロ酢酸水銀(II) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Brief Notes On Oxymercuration Reactions: Mercuric Acetate, Water [unacademy.com]
- 3. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
- 4. Ch 14: Hydration of Alkenes using Hg [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3655707A - Preparation of organomercury compounds - Google Patents [patents.google.com]
- 7. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US2950304A - Preparation of organomercury compounds - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
